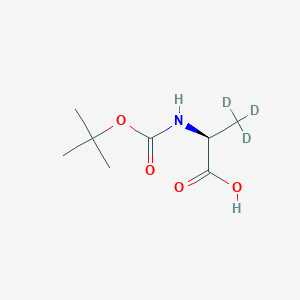

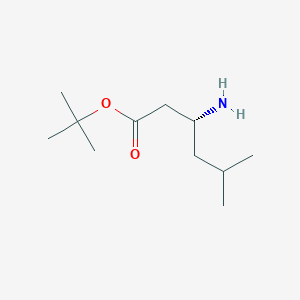

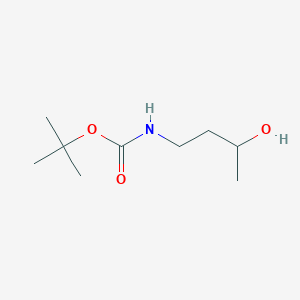

tert-Butyl (3-hydroxybutyl)carbamate

Übersicht

Beschreibung

Tert-Butyl (3-hydroxybutyl)carbamate, also known as TBHC, is an organic compound that is used as a reagent in various laboratory experiments. It is a versatile compound that can be used in a variety of applications, such as in the synthesis of drugs, the synthesis of polymers, and the synthesis of other organic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Natural Products :

- (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate has been synthesized as an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines. This synthesis was achieved from L-Serine in overall yield of 30% through multiple steps including esterification, protection, and reduction (Tang et al., 2014).

Enantioselective Synthesis of Carbocyclic Analogues :

- tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure confirming the relative substitution of the cyclopentane ring in the intermediate (Ober et al., 2004).

Photocatalyzed Amination :

- A study demonstrated a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, establishing a new cascade pathway for assembling a range of 3-aminochromones (Wang et al., 2022).

Pharmaceutical Analysis :

- A sensitive method was established for characterizing tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate genotoxic impurities in Bictegravir sodium, a pharmaceutical ingredient, using liquid chromatography-tandem mass spectrometry (Puppala et al., 2022).

Comparative Cytotoxicity Studies :

- The cytotoxic effects of Butylated hydroxytoluene and its methylcarbamate derivative, Terbucarb, were comparatively studied using isolated rat hepatocytes. This research contributes to understanding the toxicological profiles of these compounds (Nakagawa et al., 1994).

Antiarrhythmic and Hypotensive Properties :

- Novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds with tert-butyl groups, were evaluated for their antiarrhythmic and hypotensive properties, with some showing promising results comparable to established drugs (Chalina et al., 1998).

Biodegradable Polycarbonates from Biomass :

- Research on poly(tert-butyl 3,4-dihydroxybutanoate carbonate) derived from biomass sources and CO2 using bifunctional cobalt(III) salen catalysts demonstrated the potential of these polymers for biodegradable applications and as drug delivery carriers (Tsai et al., 2016).

Wirkmechanismus

Mode of Action

Carbamates, in general, are known to interact with their targets by forming a covalent bond, leading to changes in the target’s function .

Biochemical Pathways

Carbamates are involved in a variety of biochemical reactions, but the specific pathways influenced by this compound require further investigation .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(3-hydroxybutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXKPWMYURAXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2Z,4E)-5-anilino-2-hydroxypenta-2,4-dienylidene]-phenylazanium;chloride](/img/structure/B65190.png)